REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2>[Pd].C(O)C>[NH2:11][C:3]1[C:2]([CH3:1])=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=CC=C2C=CNC12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified via silica gel column chromatography
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CUSTOM
|
Details
|
the solvents removed by rotary evaporation
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CNC2=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |